molecular formula C25H33N5O2 B3027517 ITK inhibitor 2

ITK inhibitor 2

货号: B3027517
分子量: 435.6 g/mol
InChI 键: ZZZXGCPVQQOASC-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ITK inhibitor 2: is a compound designed to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed in T lymphocytes and plays a crucial role in T-cell receptor signaling, T-cell development, and differentiation. ITK inhibitors, including this compound, are being explored for their potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and certain types of cancer .

准备方法

合成路线和反应条件: ITK 抑制剂 2 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常从核心骨架的制备开始,然后进行官能团修饰,引入特定取代基以增强对 ITK 的抑制活性。 常见的反应条件包括使用有机溶剂、催化剂以及控制温度和压力 .

工业生产方法: ITK 抑制剂 2 的工业生产涉及将实验室合成扩大到更大规模。这需要优化反应条件以确保高产率和纯度。诸如连续流动化学和自动化合成等技术可用于提高效率和可重复性。 质量控制措施(包括色谱法和光谱法)用于监控生产过程 .

化学反应分析

反应类型: ITK 抑制剂 2 经历了多种化学反应,包括:

常见试剂和条件: 在这些反应中使用的常见试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺类)。 反应条件通常涉及特定的温度、pH 值和溶剂以促进所需的转化 .

主要形成的产物: 这些反应形成的主要产物包括具有修饰的官能团的 ITK 抑制剂 2 的各种衍生物。 通常对这些衍生物进行测试,以了解它们对 ITK 的抑制活性,从而确定最有效的化合物 .

科学研究应用

Asthma and Allergic Diseases

ITK inhibitors have shown promise in treating asthma and other allergic diseases by targeting the Th2 immune response. Studies have demonstrated that SQL significantly ameliorates symptoms in murine models of asthma by inhibiting the differentiation of Th2 cells and reducing the expression of associated cytokines . This approach is particularly beneficial for patients with Th2-driven inflammatory diseases.

Case Study: Murine Models of Asthma

  • Model: Ovalbumin-induced acute asthma model.
  • Findings: SQL treatment resulted in decreased levels of Th2 and Th17 cells, indicating effective modulation of the immune response .

Cancer Immunotherapy

ITK inhibitors are being explored for their role in enhancing anti-tumor immunity. SQL has been effective in murine models of various cancers, activating cytolytic CD8+ T cells and reducing markers of T cell exhaustion. This suggests that ITK inhibition may enhance the efficacy of cancer immunotherapies by promoting a more robust anti-tumor immune response .

Case Study: Cancer Models

  • Model: Various murine cancer models.
  • Findings: SQL treatment led to increased activation of CD8+ T cells and improved anti-tumor responses, even in malignancies that do not express ITK .

Neuroinflammatory Diseases

Recent research indicates that ITK plays a role in neuroinflammatory conditions such as multiple sclerosis. Inhibiting ITK can reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by limiting the transmigration of CD4+ T cells into the central nervous system . This highlights the potential for ITK inhibitors to serve as therapeutic agents in neuroinflammatory diseases.

Case Study: EAE Model

  • Model: Experimental autoimmune encephalomyelitis.
  • Findings: Depletion of ITK resulted in diminished disease severity and reduced inflammatory cytokine secretion .

Atopic Dermatitis

Dual inhibition strategies targeting both ITK and tropomyosin receptor kinase A (TRKA) have been proposed as potential treatments for atopic dermatitis. This combination aims to address multiple pathways involved in the pathogenesis of atopic dermatitis, potentially leading to improved therapeutic outcomes .

Data Summary

Application AreaMechanismKey Findings
AsthmaInhibition of Th2 cytokinesReduced Th2/Th17 cell levels; improved symptoms
Cancer ImmunotherapyActivation of CD8+ T cellsEnhanced anti-tumor immunity; reduced exhaustion markers
Neuroinflammatory DiseasesReduced CD4+ cell transmigrationDiminished disease severity in EAE model
Atopic DermatitisDual inhibition strategyPotential for improved outcomes with combined therapy

作用机制

ITK 抑制剂 2 通过与 ITK 的活性位点结合而发挥作用,从而阻止下游信号分子磷酸化。这种抑制会破坏 T 细胞受体信号传导,导致 T 细胞活化、分化和细胞因子产生发生改变。 ITK 抑制剂 2 的分子靶点包括 ITK 的 ATP 结合位点,该位点对其激酶活性至关重要 .

相似化合物的比较

类似化合物:

    伊布替尼: ITK 和布鲁顿酪氨酸激酶 (BTK) 的不可逆抑制剂。

    ONO-7790500: 具有高效力的选择性 ITK 抑制剂。

    BMS-509744: 另一种具有中等效力的选择性 ITK 抑制剂。

    PF-06465469: 一种具有高选择性的强效 ITK 抑制剂

比较: 与其他 ITK 抑制剂相比,ITK 抑制剂 2 在对 ITK 的特异性结合亲和力和选择性方面独树一帜。它在临床前研究中显示出有希望的结果,证明了对 ITK 活性的有效抑制和良好的药代动力学特性。 ITK 抑制剂 2 中的结构修饰与其其他类似化合物相比,使其具有更高的稳定性和疗效 .

生物活性

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme involved in T cell activation and signaling pathways, particularly in the context of autoimmune diseases and T-cell malignancies. ITK inhibitors, including ITK inhibitor 2 (often referred to as Soquelitinib), have emerged as potential therapeutic agents due to their ability to modulate immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

ITK plays a vital role in T cell receptor (TCR) signaling, influencing the differentiation of T cells into various subsets, including Th1, Th2, Th9, and Th17 cells. The inhibition of ITK leads to a shift in cytokine production, favoring anti-inflammatory responses over pro-inflammatory ones. Specifically, studies have shown that ITK inhibition can enhance the differentiation of regulatory T cells (Tregs) while suppressing Th17 cell development, which is associated with several inflammatory diseases.

Research Findings

Recent studies have elucidated the effects of this compound on T cell subsets and cytokine production:

  • In Vitro Studies : In human tonsillar CD4+ T cells stimulated with anti-CD3/anti-CD28 antibodies, treatment with ITK inhibitors resulted in a significant reduction in Th17-like cells while promoting Treg-like populations. For example:
    • Ibrutinib (an ITK inhibitor) reduced IL-17A+ cells significantly (P = 0.02).
    • Concurrently, FoxP3+ Treg populations increased (P = 0.04) .
  • In Vivo Models : In murine models of asthma and other inflammatory diseases, treatment with ITK inhibitors like Soquelitinib demonstrated a reduction in disease severity by altering the balance between Th17 and Treg cells:
    • Asthma Model : Soquelitinib treatment led to an increased ratio of Tregs to Th17 cells in lung tissue .

Data Tables

The following table summarizes key findings from studies evaluating the biological activity of this compound:

StudyCell TypeTreatmentKey Findings
Jurkat CellsCompound 28Potent IL-2 secretion inhibition; effective ITK degradation
Mouse T CellsSoquelitinibReduced Th2/Th17 cytokines; enhanced Treg differentiation
Human Tonsillar CD4+ T CellsIbrutinibReduced IL-17A+ cells (P = 0.02); increased FoxP3+ cells (P = 0.04)
Murine Asthma ModelSoquelitinibImproved lung inflammation; increased Treg/Th17 ratio

Case Studies

  • Patient Case Study : A study involving patients with peripheral T-cell lymphoma (PTCL) demonstrated that treatment with ITK inhibitors led to significant changes in cytokine profiles and improved clinical outcomes. Two patients showed marked reductions in pro-inflammatory cytokines after administration of an ITK inhibitor.
  • Animal Model Study : In a murine model for inflammatory bowel disease, mice treated with ITK inhibitors exhibited less severe disease symptoms compared to controls, correlating with decreased levels of IL-17 and increased levels of IL-10 .

属性

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ITK inhibitor 2
Reactant of Route 2
ITK inhibitor 2
Reactant of Route 3
Reactant of Route 3
ITK inhibitor 2
Reactant of Route 4
ITK inhibitor 2
Reactant of Route 5
Reactant of Route 5
ITK inhibitor 2
Reactant of Route 6
ITK inhibitor 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。